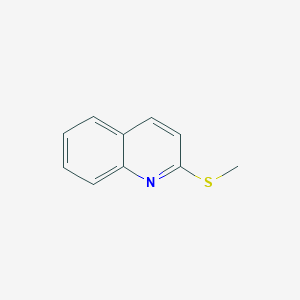

2-(Methylthio)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINCMKJQHKDMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295277 | |

| Record name | quinoline, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40279-26-3 | |

| Record name | NSC100930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinoline, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Broader Context of Quinoline Derivatives in Modern Chemistry and Biology

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal and materials chemistry. nih.govgrafiati.com Its derivatives are found in numerous natural products and have been instrumental in the development of a wide array of pharmaceuticals. researchgate.netresearchgate.net The synthetic versatility of the quinoline scaffold allows for the creation of a large number of structurally diverse molecules, which has fueled its exploration for various biological activities. nih.gov

Historically, quinoline-based compounds gained prominence with the discovery of their potent antimalarial properties, exemplified by drugs like chloroquine. researchgate.net Since then, the functionalization of the quinoline ring has led to the discovery of compounds with a broad spectrum of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netnih.govijshr.comtandfonline.comnih.gov This wide range of biological efficacy has cemented the status of quinoline derivatives as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.gov Beyond medicine, quinoline derivatives are also utilized as ligands, sensors, and luminescent materials. researchgate.net

Position of 2 Methylthio Quinoline As a Privileged Heterocyclic Scaffold

Cyclocondensation-Based Synthetic Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinoline derivatives. These methods typically involve the formation of the quinoline ring system from acyclic precursors in a single transformative step.

Modified Skraup Quinoline Synthesis Utilizing 3-Bis(methylthio)acrolein

A significant advancement in quinoline synthesis is the modified Skraup reaction that employs 3-bis(methylthio)acrolein as a surrogate for acrolein. thieme-connect.comthieme-connect.comheteroletters.org This method provides a mild and highly regioselective pathway to 2-(methylthio)quinolines. thieme-connect.comresearchgate.net The classical Skraup synthesis often requires harsh acidic conditions and high temperatures, leading to potential side reactions and limited substitution patterns. thieme-connect.com In contrast, the use of 3-bis(methylthio)acrolein allows for a more controlled reaction. thieme-connect.comthieme-connect.com

The reaction involves the acid-induced cyclocondensation of various anilines with 3-bis(methylthio)acrolein. thieme-connect.comresearchgate.net This approach has been successfully extended to aromatic diamines, facilitating the synthesis of pyrido-fused condensed quinolines. thieme-connect.com A key advantage of this methodology is the versatility of the resulting 2-(methylthio) group, which can be subsequently removed (dethiomethylated) or substituted by various nitrogen and carbon nucleophiles, thereby expanding the synthetic utility of the products. thieme-connect.comresearchgate.net

Acid-Induced Cyclocondensation Reactions with Aromatic Amines

Acid-induced cyclocondensation is a general and effective strategy for synthesizing 2-(methylthio)quinolines and their fused analogues. thieme-connect.comresearchgate.net This method relies on the reaction between aromatic amines or diamines and 3-bis(methylthio)acrolein in the presence of an acid catalyst. thieme-connect.com The process is highly regioselective, yielding the this compound core structure efficiently. thieme-connect.com This methodology has proven to be a practical route for creating a library of substituted quinolines. thieme-connect.comresearchgate.net The resulting 2-(methylthio)quinolines can be further functionalized; for example, oxidation of the methylthio group can yield the corresponding 2-methylsulfonylquinoline, which is also a useful synthetic intermediate. thieme-connect.com

N-Heteroannulation Strategies

N-Heteroannulation represents a powerful approach to constructing nitrogen-containing heterocyclic rings, such as quinolines, through intramolecular cyclization.

Triflic Acid-Mediated N-Heteroannulation of β-Anilino-β-(methylthio)acrylonitriles

A facile and highly chemoselective synthesis of 4-amino-2-(methylthio)quinolines has been developed using triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles. rsc.orgrsc.org This reaction proceeds under mild conditions at room temperature and demonstrates high functional group tolerance. rsc.orgrsc.org The presence of the β-methylthio group on the acrylonitrile (B1666552) substrate is crucial for the success of this transformation. rsc.orgrsc.org

The process involves the activation of the nitrile moiety by triflic acid, which facilitates the intramolecular cyclization to form the quinoline ring. rsc.org This methodology is notable for its high chemoselectivity, as the triflic acid exclusively activates the nitrile group. rsc.org Furthermore, this strategy has been extended to a double N-heteroannulation process to synthesize more complex structures like indolo[3,2-c]quinolines from acyclic precursors. rsc.orgrsc.org

Regioselective Alkylation Reactions in the Synthesis of this compound Derivatives

Regioselective alkylation is a critical tool for introducing specific functional groups onto a heterocyclic core, allowing for the fine-tuning of molecular properties.

S-Methylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

The synthesis of specific this compound derivatives can be achieved through the regioselective S-methylation of precursors like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. mdpi.comnih.gov This precursor possesses multiple reactive sites (S, N, and O atoms) susceptible to electrophilic attack. mdpi.com

Investigation into the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I) has shown that the initial reaction is a highly regioselective S-methylation. mdpi.comnih.gov This first step exclusively yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.comnih.gov Further alkylation of this product with methyl iodide leads to a mixture of O- and N-methylated products, with the O-methylated derivative being predominant. mdpi.comnih.gov This established regioselectivity provides a reliable basis for the targeted design and synthesis of libraries of alkylated quinolines. mdpi.comnih.gov

Investigation of O- and N-Methylation Regioselectivity

The alkylation of quinoline-2-thione, a tautomer of 2-mercaptoquinoline, presents a classic case of regioselectivity, where methylation can occur at either the sulfur (S-methylation) or nitrogen (N-methylation) atom. The outcome of this reaction is highly dependent on the reaction conditions, including the base, solvent, and catalyst employed.

Generally, S-methylation is the kinetically favored process, leading to the formation of this compound. This is often achieved under milder conditions. For instance, the use of methyl iodide with a mild base like triethylamine (B128534) or even sodium carbonate in a solvent such as dimethylformamide (DMF) at moderate temperatures preferentially yields the S-methylated product. In contrast, N-methylation to form 1-methylquinoline-2-thione is favored under thermodynamic control, often requiring stronger bases (e.g., sodium hydride), higher temperatures, and prolonged reaction times.

Phase-transfer catalysis (PTC) offers a refined approach to control this regioselectivity. ptfarm.plnumberanalytics.comimpag.ch In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like a quaternary ammonium (B1175870) salt facilitates the transfer of the thiolate anion into the organic phase. ptfarm.plnih.gov The nature of the catalyst's cation and the associated anion (the ion pair) can influence the reaction site. Loosely associated ion pairs in aprotic, non-polar solvents tend to favor S-alkylation, whereas more tightly bound ion pairs or reactions in protic solvents can lead to increased N-alkylation. ptfarm.pl

Table 1: Regioselectivity in the Methylation of Quinoline-2-thione Derivatives

| Substrate | Methylating Agent | Base/Catalyst | Solvent | Conditions | Major Product | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl iodide | Triethylamine | DMF | 50 °C, 1 h | S-Methylated (>80% yield) | |

| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl iodide | NaH | DMF | Prolonged heating | O/N-Methylated byproducts | |

| Quinoline-2-thione | Dimethyl sulfoxide (B87167) | UV light | DMSO | Mild conditions | S-Methylated | researchgate.net |

| 2-Mercaptoquinoline | 1,2-Dibromoethane | - | DMF | 72 h, RT | Dihydrothiazolo[3,2-a]quinolinium salt | nih.gov |

Palladium-Catalyzed Synthetic Protocols

Palladium catalysis has become an indispensable tool in modern organic synthesis for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in this compound.

A novel and efficient method for creating aryl thioethers is the palladium-catalyzed intermolecular transthioetherification. rsc.orgnih.govthieme-connect.com This reaction involves the transfer of a thioalkyl group from a thioether or thioester to an aryl halide. To synthesize this compound, this protocol would involve reacting a 2-haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a simple alkyl thioether, such as dimethyl sulfide (B99878), or a thioester.

The catalytic system typically consists of a palladium precursor, such as PdCl₂ or Pd₂(dba)₃, and a specialized ligand. rsc.orgnih.gov Bidentate phosphine (B1218219) ligands like Xantphos have proven particularly effective in preventing catalyst deactivation by the sulfur compounds and promoting the desired C–S bond formation. rsc.orgnih.gov The reaction is generally carried out in a high-boiling solvent like xylene at elevated temperatures (e.g., 120-130 °C) in the presence of a base, such as potassium tert-butoxide (KOtBu). rsc.orgnih.gov This methodology is noted for its broad substrate scope and excellent functional group tolerance, making it a powerful tool for synthesizing a variety of aryl sulfides. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Transthioetherification

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide | 2-Bromoquinoline | Substrate | rsc.orgnih.gov |

| Thioether Source | Dimethyl sulfide | Methylthio group donor | rsc.orgnih.gov |

| Palladium Catalyst | PdCl₂ (5 mol%) | Catalyst precursor | rsc.orgnih.gov |

| Ligand | Xantphos (5 mol%) | Stabilizes catalyst, promotes reaction | rsc.orgnih.gov |

| Base | KOtBu (2 equiv.) | Activates substrate/catalyst | rsc.orgnih.gov |

| Solvent | Xylene | Reaction medium | rsc.orgnih.gov |

| Temperature | 120 °C | Provides activation energy | rsc.orgnih.gov |

Electrophilic Iodocyclization Reactions for Fused Systems

While this compound itself is not the direct substrate for cyclization, its structural analogues bearing an unsaturated side chain are key precursors for synthesizing fused heterocyclic systems via electrophilic iodocyclization. nih.govmdpi.com This reaction is a powerful method for constructing complex molecular architectures.

A typical substrate for this transformation is an S-allyl-2-mercaptoquinoline derivative. When treated with molecular iodine (I₂), an electrophilic attack on the allyl double bond occurs, initiating a cyclization cascade. organic-chemistry.orgnih.gov The sulfur atom acts as an intramolecular nucleophile, attacking the intermediate iodonium (B1229267) ion. This process typically follows a 5-exo-trig or 6-exo-trig pathway, leading to the formation of a five- or six-membered sulfur-containing ring fused to the quinoline core.

For example, the iodocyclization of 2-(allylthio)quinoline derivatives can yield dihydrothiazolo[3,2-a]quinolinium systems. nih.gov Similarly, 3-alkynyl-2-(methylthio)quinolines undergo regioselective iodocyclization to produce thieno[2,3-b]quinoline derivatives. rsc.orgchim.it These resulting iodo-functionalized fused systems are valuable intermediates themselves, amenable to further diversification through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. rsc.org

Formation as By-products or Key Intermediates in Established Named Reactions

The this compound scaffold can sometimes be formed as a key intermediate or an unexpected by-product in well-established named reactions, particularly those used for synthesizing the quinoline core itself.

In a modification of the Skraup quinoline synthesis, an acid-induced cyclocondensation between anilines and 3-bis(methylthio)acrolein has been developed as a direct and highly regioselective route to 2-(methylthio)quinolines. researchgate.net This method avoids many of the harsh conditions and excess oxidants associated with the traditional Skraup reaction.

Furthermore, in the Doebner reaction, which typically synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, the formation of by-products is common. sci-hub.se While not directly forming this compound, if a sulfur-containing aldehyde, such as 1-benzyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, is used, the reaction pathway can be altered. In one such reported case, the intended product was not formed, and instead, a 2-methylquinoline-4-carboxylic acid was isolated, highlighting how sulfur-containing reactants can divert the course of these classical reactions. sci-hub.se

The use of carbon disulfide (CS₂) as a C1 synthon in reactions with anilines can also lead to quinoline-2-thiones, which are the direct precursors to this compound upon methylation. tandfonline.comthieme-connect.de For instance, reacting ortho-heteroaryl anilines with CS₂ under microwave irradiation can produce fused quinoline thiones through a 6π-electrocyclization. tandfonline.com

Finally, triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles provides a facile synthesis of 4-amino-2-(methylthio)quinolines. dntb.gov.uaresearchgate.net This process is noted to be highly chemoselective and dependent on the presence of the β-methylthio group for the reaction to succeed. researchgate.net

Elucidation of Reactivity and Comprehensive Derivatization Strategies for 2 Methylthio Quinoline

Nucleophilic Substitution Reactions at the 2-Position

Direct nucleophilic substitution on 2-(Methylthio)quinoline is challenging due to the poor leaving group ability of the methylthiolate anion. To facilitate these reactions, the methylthio group is typically activated by oxidation to the corresponding methylsulfonyl group (-SO₂Me). The resulting 2-(methylsulfonyl)quinoline (B98942) is highly activated towards nucleophilic aromatic substitution (SNAr), as the methylsulfinate anion is an excellent leaving group. This two-step sequence—oxidation followed by substitution—represents a cornerstone strategy for the functionalization of the C2-position.

The electron-withdrawing nature of the quinoline (B57606) ring system, further enhanced by the powerful sulfonyl group, renders the C2-position of 2-(methylsulfonyl)quinoline highly electrophilic. This allows for efficient displacement by a range of nitrogen nucleophiles, including primary and secondary amines, to yield 2-aminoquinoline (B145021) derivatives. These reactions are typically conducted by heating the sulfone with an excess of the desired amine, often in a polar aprotic solvent like DMSO or DMF, to afford the corresponding N-substituted products in good to excellent yields. The process provides a reliable route to a diverse library of 2-aminoquinolines, which are important pharmacophores.

| Entry | Amine Nucleophile | Product | Typical Conditions |

| 1 | Piperidine | 2-(Piperidin-1-yl)quinoline | DMSO, 120 °C |

| 2 | Morpholine | 4-(Quinolin-2-yl)morpholine | DMF, 120 °C |

| 3 | Benzylamine | N-Benzylquinolin-2-amine | NMP, 140 °C |

| 4 | Aniline | N-Phenylquinolin-2-amine | K₂CO₃, DMSO, 150 °C |

This interactive table showcases representative examples of nucleophilic substitution with amine nucleophiles.

The activated 2-(methylsulfonyl)quinoline intermediate also readily reacts with various carbon-based nucleophiles. This transformation is crucial for the formation of new carbon-carbon bonds at the 2-position of the quinoline ring. Strong nucleophiles, such as Grignard reagents (RMgX), can effectively displace the methylsulfonyl group to introduce alkyl or aryl substituents. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org Similarly, stabilized carbanions, like those derived from malonic esters or other CH-acidic compounds, can be employed in the presence of a suitable base to generate more complex functionalized quinolines. mdpi.org These reactions significantly broaden the synthetic utility of this compound as a building block.

| Entry | Carbon Nucleophile | Product | Typical Conditions |

| 1 | Phenylmagnesium bromide | 2-Phenylquinoline | THF, 0 °C to rt |

| 2 | Diethyl malonate | Diethyl 2-(quinolin-2-yl)malonate | NaH, THF, reflux |

| 3 | Sodium cyanide | Quinoline-2-carbonitrile | DMSO, 100 °C |

| 4 | Methyl lithium | 2-Methylquinoline | Diethyl ether, 0 °C |

This interactive table illustrates the substitution of the sulfonyl group with various carbon nucleophiles.

Controlled Oxidation Reactions

The oxidation of the sulfur atom is the key step in activating the C2-position for the aforementioned substitution reactions. This transformation must be controlled to achieve the desired oxidation state.

The sulfide (B99878) group in this compound can be selectively and efficiently oxidized to the corresponding sulfone, 2-(methylsulfonyl)quinoline. A common and highly effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netdntb.gov.ua The reaction is typically performed in a chlorinated solvent, such as dichloromethane (B109758) (DCM), at room temperature. researchgate.net Using approximately two equivalents of m-CPBA ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide (B87167) stage. This oxidation dramatically alters the electronic properties of the C2-substituent, transforming it from a weak deactivator into a powerful electron-withdrawing group and an excellent nucleofuge.

| Substrate | Oxidant | Solvent | Temperature | Product |

| This compound | m-CPBA (2.2 eq.) | Dichloromethane | Room Temp. | 2-(Methylsulfonyl)quinoline |

This table details the typical conditions for the controlled oxidation of this compound.

Advanced Palladium-Catalyzed Cross-Coupling Transformations

Modern synthetic methodologies have further expanded the derivatization potential of this compound, primarily through its activated sulfone derivative. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful means to construct complex molecular architectures.

While the Suzuki-Miyaura coupling reaction traditionally employs halides or triflates as electrophilic partners, recent advancements have demonstrated that sulfones can also serve as effective leaving groups in such transformations. libretexts.orgyonedalabs.com The reaction of 2-(methylsulfonyl)quinoline with various aryl- or heteroarylboronic acids, in the presence of a palladium catalyst and a suitable base, can afford 2-arylquinoline derivatives. researchgate.netnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) complex into the carbon-sulfur bond of the quinoline sulfone, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com This method avoids the often harsh conditions required for preparing the corresponding 2-haloquinolines and tolerates a wide range of functional groups on the boronic acid coupling partner.

| Entry | Boronic Acid | Catalyst / Ligand | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenylquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | CsF | 2-(4-Methoxyphenyl)quinoline |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-(Thiophen-2-yl)quinoline |

| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 2-(Pyridin-3-yl)quinoline |

This interactive table presents examples of Suzuki coupling reactions using 2-(methylsulfonyl)quinoline as the electrophile.

Sonogashira Coupling Reactions

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org While direct Sonogashira coupling at the 2-position of this compound is not the primary application due to the nature of the methylthio group as a potential leaving group under harsh conditions, derivatives of this compound are excellent substrates for such transformations.

Notably, 3-alkynyl-2-(methylthio)quinolines can be prepared and subsequently used in further palladium-catalyzed reactions. For instance, the iodocyclization of 3-alkynyl-2-(methylthio)quinolines yields 3-iodo-thieno[2,3-b]quinoline derivatives. rsc.org These iodo-substituted fused systems are then readily diversified using Sonogashira coupling reactions, demonstrating the utility of the this compound framework as a precursor to more complex molecules. rsc.orgrsc.org The general scheme involves coupling these iodo derivatives with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgchim.it

A modified, copper-free Sonogashira coupling strategy has also been developed for the functionalization of the quinoline motif, highlighting the ongoing efforts to create more efficient and environmentally benign synthetic methods. researchgate.net

Table 1: Representative Sonogashira Coupling Reactions on this compound Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Iodo-thieno[2,3-b]quinoline | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst | 3-Alkynyl-thieno[2,3-b]quinoline | rsc.org |

| 2-Chloro-3-iodoquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | 2-Chloro-3-alkynylquinoline | chim.it |

Heck Reactions

The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides another avenue for the structural diversification of this compound derivatives. organic-chemistry.orgmasterorganicchemistry.com Similar to the Sonogashira coupling, the primary application is not on the this compound itself but on its halogenated derivatives, particularly those generated from subsequent cyclization reactions.

For example, the 3-iodo-thieno[2,3-b]quinoline derivatives, synthesized from this compound precursors, can undergo Heck reactions with various alkenes. rsc.org This allows for the introduction of a wide range of vinyl groups at the 3-position of the thieno[2,3-b]quinoline system, further expanding the molecular diversity accessible from the initial this compound scaffold. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. nih.gov

Table 2: Heck Reaction on a Derivative of this compound

| Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Iodo-thieno[2,3-b]quinoline | Alkene | Palladium(0) complex | 3-Vinyl-thieno[2,3-b]quinoline | rsc.org |

Intramolecular Cyclization and Subsequent Heteroannulation Processes

Synthesis of Thieno[2,3-b]quinoline and Selenopheno[2,3-b]quinoline Derivatives

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems like thieno[2,3-b]quinolines and selenopheno[2,3-b]quinolines. researchgate.netbohrium.com A key strategy involves the regioselective iodocyclization of 3-alkynyl-2-(methylthio)quinolines and 3-alkynyl-2-(methylseleno)quinolines. rsc.orgresearchgate.net This reaction provides a novel and efficient pathway to access these quinoline-fused heterocycles. rsc.org

The resulting thieno- or selenopheno[2,3-b]quinoline derivatives are valuable intermediates that can be further functionalized through various palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings. rsc.orgchim.it The structure of the thieno[2,3-b]quinoline derivative has been confirmed by X-ray crystallography, and the reaction mechanism has been elucidated using density functional theory (DFT) calculations. rsc.org These compounds and their derivatives have been investigated for their biological activities. tandfonline.com

Generation of Pyrido-Fused and Benzo-Fused Condensed Quinolines

The this compound framework can be elaborated into more complex polycyclic structures, including pyrido-fused and benzo-fused quinolines. Pyrido[2′,3′:4,5]thieno[2,3-d]quinoline derivatives have been synthesized from thieno[2,3-b]quinoline precursors, which themselves are derived from this compound. tandfonline.com This involves the reaction of a 3-amino-thieno[2,3-b]quinoline derivative with reagents such as ethyl cyanoacetate (B8463686) or benzylidenemalononitrile. tandfonline.com Additionally, the synthesis of other pyridoquinoline systems, such as l-ethyl-4-oxo-pyrido[3,2-h]quinoline-3-carboxylic acid, has been reported, showcasing the versatility of quinoline chemistry in building such fused systems. koreascience.kr

The synthesis of benzo-fused quinolines, such as benzo[f]quinoline, typically involves methods like the Skraup reaction or the Doebner-Von Miller reaction. researchgate.netmedwinpublisher.org While the direct conversion from this compound is not a standard route, the functional handles present in derivatives of this compound could potentially be utilized in intramolecular cyclization strategies to construct these benzo-fused systems. rsc.orgnih.gov

Chemoselective Hydrogenation and Desulfurization Pathways

The selective hydrogenation of the quinoline core in the presence of a sulfur-containing functional group is a challenging transformation. However, methodologies have been developed for the chemoselective heterogeneous hydrogenation of sulfur-containing quinolines. acs.org For instance, the hydrogenation of 2-methyl-8-(methylthio)quinoline has been studied, demonstrating that under certain catalytic conditions, the quinoline ring can be reduced while preserving the methylthio group. acs.org This allows for access to tetrahydroquinoline (THQ) derivatives, which are important structural motifs in medicinal chemistry. acs.orgresearchgate.net

Conversely, desulfurization pathways offer a method to remove the methylthio group, providing access to quinoline derivatives unsubstituted at the 2-position. Reductive cleavage of C-S bonds can be achieved using various reagents, with Raney nickel being a classic example for the removal of thioether groups. organic-chemistry.org Catalytic reductive methods under ligandless conditions have also been developed for the cleavage of C-SMe bonds, offering high chemoselectivity. organic-chemistry.org

Table 3: Hydrogenation and Desulfurization Approaches

| Transformation | Substrate Example | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Chemoselective Hydrogenation | 2-Methyl-8-(methylthio)quinoline | Ru–Mo–S catalyst, H₂ | Tetrahydroquinoline derivative | acs.org |

| Desulfurization | Generic this compound | Raney Nickel | Quinoline | organic-chemistry.org |

Functionalization of Peripheral Positions of the Quinoline Ring System

Beyond the reactivity centered at the 2-position, the peripheral positions of the quinoline ring in this compound and its derivatives can also be functionalized. The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of quinoline-based compounds. rsc.org

Strategies for C-H functionalization of quinolines provide direct methods for the rapid construction and derivatization of these scaffolds. researchgate.net For derivatives of this compound, such as the halogenated thieno[2,3-b]quinolines, palladium-catalyzed cross-coupling reactions serve as a powerful tool for functionalization at the newly formed heterocyclic ring. rsc.org This allows for the introduction of aryl, alkynyl, and vinyl groups, creating a diverse library of compounds from a common intermediate. rsc.orgchim.it The ability to introduce functional groups at various positions on the quinoline core is crucial for tuning the properties of the resulting molecules for various applications. brieflands.comnih.gov

Compound Name Reference Table

Diverse Applications and Biological Activities of 2 Methylthio Quinoline and Its Derivatives

Advanced Materials Science and Optoelectronic Applications

Development of Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, 2-(methylthio)quinoline derivatives have been utilized as core components in the creation of metal-free organic dyes for dye-sensitized solar cells (DSSCs). These cells are a promising alternative to traditional silicon-based solar cells due to their lower manufacturing cost and environmental friendliness. The typical organic dye in a DSSC has a Donor-π-Bridge-Acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon light absorption.

Researchers have synthesized novel D-π-A dyes where a 5,6,7-trimethoxy-2-(methylthio)quinoline unit acts as part of the donor and π-bridge system. In these structures, the electron-donating trimethoxy and methylthio groups enhance the electron-donating capacity, while the rigid quinoline (B57606) ring serves as an effective π-bridge. Malononitrile or cyanoacrylic acid groups are typically used as the electron acceptors and anchoring groups to the TiO₂ semiconductor surface.

The performance of DSSCs using these quinoline-based dyes has been systematically evaluated. The inclusion of a thiomethyl (-SCH₃) group in the structure has been observed to increase the power conversion efficiency (PCE) of the solar cell. One such dye, featuring a cyanoacrylic acid acceptor, demonstrated a significant PCE, especially when a coadsorbent like chenodeoxycholic acid (CDCA) was used to prevent dye aggregation and charge recombination.

The photovoltaic performance data for a representative this compound-based dye is presented in the interactive table below.

| Dye Structure | Acceptor Group | Coadsorbent | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |

| 5,6,7-trimethoxy-2-(methylthio)quinoline based | Cyanoacrylic acid | CDCA | 6.66 | 0.645 | 0.70 | 3.01 |

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.

Application in Organic Light-Emitting Diodes (OLEDs) (General Quinoline Context)

Quinoline derivatives are a significant class of heterocyclic compounds widely employed in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their utility stems from their excellent electron transport properties, high luminescence efficiency, and good chemical and thermal stability. nih.gov

Within an OLED device, which typically consists of a hole transfer layer (HTL), an emissive layer, and an electron transfer layer (ETL), quinoline derivatives can be used in both the light-emitting layer and the charge transport layers. nih.govresearchgate.net They serve as efficient luminescent materials, especially for producing green and blue light, which are crucial for creating full-color displays and white light for lighting applications. nih.gov The high stability and luminescence efficiency of these materials contribute to OLEDs with greater brightness, improved color purity, and longer operational lifetimes. nih.gov

For instance, Tris-(8-hydroxyquinolinato) aluminum (Alq₃) is a well-known quinoline derivative that is frequently used as a fluorescent semiconductor material in the light-emitting layers of OLEDs. researchgate.net More advanced research has focused on developing quinoline-based materials that exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of non-doped OLEDs. bohrium.com The versatility of the quinoline scaffold allows for chemical modifications to fine-tune its optoelectronic properties, making it a valuable building block for next-generation display and lighting technologies. nih.gov

Utility as Fluorescence Probes and Chemical Sensors

Catalytic and Organic Synthesis Auxiliaries

Based on a thorough review of the available scientific literature, this compound has not been prominently featured as a catalyst or a direct auxiliary in organic synthesis. The vast field of organic chemistry often utilizes quinoline and its various derivatives as ligands for transition metal catalysts, as organocatalysts, or as building blocks in the synthesis of more complex molecules. However, specific research detailing the role of the 2-(methylthio) substituent in facilitating or directing catalytic cycles or synthetic transformations is limited. Consequently, there is a gap in the understanding of how the electronic and steric effects of the methylthio group at this position might be harnessed for catalytic or synthetic purposes. While derivatives of this compound have been used in synthetic pathways, the parent compound itself is not widely recognized as a standalone auxiliary.

Advanced Computational and Spectroscopic Characterization Studies

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of quinoline (B57606) derivatives. nih.gov DFT methods, particularly utilizing the B3LYP exchange-correlation functional with various basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently employed to achieve a balance between computational cost and accuracy. scirp.orgrjptonline.org Such calculations provide a foundational understanding of the molecule at an electronic level.

Theoretical geometry optimization of quinoline derivatives is a standard computational procedure used to determine the most stable three-dimensional conformation of the molecule. scirp.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for 2-(Methylthio)quinoline is not widely published, DFT calculations for the parent quinoline molecule show good agreement with experimental values. scirp.org

Further analysis of the electronic structure involves the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities. mdpi.com For quinoline derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO's location can be influenced by substituent groups.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rjptonline.org In a typical quinoline structure, the region around the nitrogen atom exhibits a negative potential (red/yellow), indicating its role as a potential site for electrophilic attack, while regions with positive potential (blue) highlight electron-deficient areas.

DFT calculations are a powerful method for elucidating complex reaction mechanisms at the molecular level. For the quinoline scaffold, computational studies have been instrumental in understanding various transformations. For instance, DFT has been used to investigate the hydrodenitrogenation (HDN) mechanism of quinoline over Ni-promoted MoS₂ catalysts, exploring hydrogenation and ring-opening pathways and detailing the structure-activity relationship of different active sites. nih.gov Other studies have focused on the mechanisms of palladium-catalyzed C-H activation and functionalization of quinoline N-oxides, where DFT calculations help to support proposed catalytic cycles involving steps like concerted metalation-deprotonation. mdpi.com While specific DFT studies elucidating the reaction pathways of this compound were not found, these examples demonstrate the capability of the methodology to map transition states and intermediates, providing a detailed understanding of reaction energetics and selectivity for the broader quinoline class.

The photophysical properties of quinoline derivatives, such as their absorption and emission characteristics, can be effectively investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This computational approach is used to calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in UV-Visible spectra. nih.govresearchgate.net

TD-DFT calculations can predict the electronic transitions between molecular orbitals (e.g., HOMO → LUMO) that are responsible for the observed absorption bands. researchgate.net Furthermore, these studies can help in understanding other photophysical parameters like oscillator strength and Stokes shift, which is the difference between the maximum absorption and emission wavelengths. nih.gov For various substituted quinolines, TD-DFT has been successfully applied to correlate their structural features with their optical properties, aiding in the design of new fluorescent materials. rsc.orgresearchgate.net

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug discovery to understand how ligands, such as quinoline derivatives, interact with the active sites of biological macromolecules like proteins. nih.govsemanticscholar.org

While direct molecular docking studies for this compound are not extensively documented in the reviewed literature, research on closely related derivatives provides significant insight into the potential interactions of this scaffold. A study involving methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate , a derivative of the target compound, explored its potential as an inhibitor of Hepatitis B Virus (HBV) replication through molecular docking simulations. mdpi.com

The study predicted the binding affinity and interaction patterns of this derivative within the active site of the HBV capsid protein. Such analyses typically reveal key interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex. For instance, docking scores for various quinoline derivatives against targets like HIV reverse transcriptase have been reported in the range of -5 to -10 kcal/mol, indicating potentially strong binding. nih.gov

| Compound | Protein Target | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus (HBV) Capsid Protein | Data not specified in abstract | Data not specified in abstract | mdpi.com |

High-Resolution Spectroscopic Characterization Techniques

The structural elucidation of this compound relies on a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

¹H NMR: The proton NMR spectrum of a 2-substituted quinoline would typically show a series of signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline core. chemicalbook.com The methylthio (-SCH₃) group would exhibit a characteristic singlet in the upfield region (approx. 2.5-3.0 ppm).

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the nine carbons of the quinoline ring system and one for the methyl carbon of the methylthio group. nih.gov A database entry indicates the existence of a ¹³C NMR spectrum for this compound, confirming its experimental characterization. nih.gov Studies on related methylquinolines show that the chemical shifts of the quinoline carbons are well-documented, allowing for precise assignment. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a quinoline derivative is characterized by several key absorption bands. astrochem.org These include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1650 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 700-900 cm⁻¹ region), which can be diagnostic of the substitution pattern. astrochem.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₉NS), the expected molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (175.05 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. While complete experimental spectra for this compound are not widely published in readily available literature, the expected chemical shifts can be predicted based on the known effects of the quinoline ring system and the methylthio substituent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the seven aromatic protons on the quinoline core. The three protons of the methyl (-SCH₃) group would appear as a sharp singlet, significantly upfield from the aromatic protons, likely in the range of δ 2.5-2.8 ppm. The six protons on the quinoline ring (H3, H4, H5, H6, H7, H8) would appear in the aromatic region (approximately δ 7.0-8.5 ppm). Due to spin-spin coupling, these signals would appear as doublets, triplets, or multiplets, reflecting their relationships with neighboring protons. Protons H3 and H4 would be influenced by the electron-donating methylthio group and the nitrogen atom, while H5 through H8 would exhibit a pattern more characteristic of a substituted benzene (B151609) ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum for this compound would display ten distinct signals corresponding to each unique carbon atom. The methyl carbon of the -SCH₃ group is expected to have a chemical shift in the aliphatic region, typically around δ 12-16 ppm. The nine carbons of the quinoline ring would resonate in the aromatic region (approximately δ 120-160 ppm). The C2 carbon, being directly attached to both the nitrogen and the sulfur atoms, would be significantly influenced and is expected to appear far downfield. The chemical shifts of the other quinoline carbons are influenced by their position relative to the nitrogen atom and the methylthio substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -SC H₃ | 2.5 - 2.8 (s, 3H) | 12 - 16 |

| C2 | - | ~158 - 162 |

| C3 | ~7.0 - 7.2 (d) | ~121 - 123 |

| C4 | ~7.9 - 8.1 (d) | ~136 - 138 |

| C4a | - | ~148 - 150 |

| C5 | ~7.6 - 7.8 (d) | ~126 - 128 |

| C6 | ~7.3 - 7.5 (t) | ~126 - 128 |

| C7 | ~7.5 - 7.7 (t) | ~129 - 131 |

| C8 | ~7.8 - 8.0 (d) | ~127 - 129 |

| C8a | - | ~146 - 148 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

For this compound, with a molecular formula of C₁₀H₉NS, the theoretical exact mass can be calculated. HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 176.05340 Da. This value is a key identifier in HRMS analysis.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 175. The fragmentation pattern would provide structural information. Plausible fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z 160, or the loss of the entire methylthio radical (•SCH₃) to yield a quinoline fragment. Further fragmentation of the quinoline ring, such as the characteristic loss of hydrogen cyanide (HCN), could also be observed.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated m/z |

| C₁₀H₉NS | [M]⁺ | 175.04557 |

| C₁₀H₁₀NS | [M+H]⁺ | 176.05340 |

| C₁₀H₉NNaS | [M+Na]⁺ | 198.03534 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

Aliphatic C-H Stretching: Bands corresponding to the methyl group, expected around 2900-3000 cm⁻¹.

C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic ring system.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

C-S Stretching: A weak absorption band for the carbon-sulfur bond is expected in the 600-800 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=N/C=C Ring Stretch | 1500 - 1650 | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 750 - 900 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.

As of this writing, a search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its crystal system, space group, and specific intramolecular dimensions from this technique are not available in the literature.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated quinoline ring system. These transitions are typically of the π → π* type. Studies on closely related analogs, such as 2-ethylthioquinoline, show that the absorption spectrum is not heavily dependent on the specific alkyl group attached to the sulfur atom. In a nonpolar solvent like ethanol, such compounds typically exhibit multiple absorption bands, with a prominent maximum absorption (λₘₐₓ) wavelength appearing around 320-330 nm.

Fluorescence Spectroscopy

Unlike its tautomer, quinoline-2(1H)-thione, which is non-fluorescent, alkylated derivatives such as this compound are known to be fluorescent. bldpharm.com The fluorescence arises from the de-excitation of the excited electronic state populated by UV light absorption. The emission spectrum is red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence of these compounds can be sensitive to the local environment, with changes in fluorescence intensity observed upon interaction with metal ions or alterations in pH, suggesting potential applications in chemical sensing. bldpharm.com

Table 4: Representative Photophysical Data for 2-(Alkylthio)quinoline Analogs

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) |

| Ethanol | ~325 | Not Reported | Not Reported |

| Dichloromethane (B109758) | ~328 | Not Reported | Not Reported |

Data are based on close analogs and are representative of the compound class.

Prospective Research Directions and Emerging Challenges

Innovation in Green and Sustainable Synthetic Routes for 2-(Methylthio)quinoline Derivatives

Traditional methods for quinoline (B57606) synthesis often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental and economic concerns. nih.gov The future of chemical synthesis for this compound and its derivatives hinges on the development of green and sustainable routes that prioritize efficiency, safety, and waste reduction.

Emerging research in quinoline synthesis has highlighted several innovative strategies that could be adapted for this compound derivatives. These include the use of nanocatalysts, which offer high efficiency and reusability, and alternative energy sources like microwave (MW) and ultrasound irradiation, which can dramatically reduce reaction times and energy consumption. nih.govresearchgate.netbenthamdirect.comnih.govrsc.orgunf.eduacs.orgnih.govnih.gov For instance, microwave-assisted synthesis has been shown to produce quinoline-4-carboxylic acids and their derivatives with greater yields in significantly shorter timeframes compared to conventional heating. tandfonline.com Similarly, ultrasound-assisted methods have proven effective for creating hybrid quinoline-imidazole derivatives, offering benefits in reaction time, energy use, and yields. rsc.orgrsc.orgresearchgate.net

A significant challenge is the direct and efficient introduction of the methylthio group onto the quinoline core using these green techniques. Future research should focus on one-pot, multi-component reactions that combine ring formation with C-S bond formation under eco-friendly conditions, such as using water as a solvent and employing recyclable catalysts like nano-flake ZnO. nih.govsid.ir

| Green Strategy | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Nanocatalysis | Use of catalysts in the nanometer size range (e.g., nano-flake ZnO, magnetic nanoparticles) to improve reaction rates and selectivity. | High efficiency, catalyst reusability, mild reaction conditions, and suitability for solvent-free reactions. | nih.govresearchgate.netacs.orgnih.govsid.ir |

| Microwave-Assisted Synthesis | Application of microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates. | Drastically reduced reaction times, improved yields, and cleaner reaction profiles. | benthamdirect.comnih.govunf.edutandfonline.comacs.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce acoustic cavitation, enhancing mass transfer and reaction rates. | Shorter reaction times, milder conditions, and improved yields, representing an eco-friendly method. | rsc.orgnih.govrsc.orgresearchgate.netnih.govmdpi.com |

| Green Solvents | Replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol. | Reduced environmental impact, improved safety, and potentially unique reactivity due to solvent properties. | nih.govnih.gov |

Discovery of Novel Biological Targets and Unveiling of Molecular Mechanisms of Action

Quinoline derivatives are known to exhibit a vast spectrum of biological activities by interacting with a wide array of molecular targets. ijmphs.comekb.egresearchgate.net These targets include enzymes crucial for cancer progression, such as protein kinases (e.g., EGFR, VEGFR, Pim-1), and proteins involved in DNA replication and maintenance, like topoisomerases and DNA methyltransferases (DNMTs). ijmphs.comrsc.orgnih.govnih.govresearchgate.netuniroma1.itmdpi.comresearchgate.netnih.govbiorxiv.org

A primary challenge for the this compound scaffold is the lack of specific, well-characterized biological targets. The presence of the sulfur atom in the methylthio group may facilitate unique interactions, such as hydrogen bonding or coordination with metallic cofactors in enzyme active sites, potentially leading to novel mechanisms of action or altered target selectivity compared to other quinoline analogues.

Prospective research should employ modern chemical biology and proteomic approaches to identify these novel targets. Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of this compound derivatives from cell lysates. Furthermore, understanding the mechanism of action will require detailed biochemical and cellular assays. For example, if a derivative shows anti-proliferative effects, subsequent studies would need to investigate its impact on cell cycle progression, apoptosis, and specific signaling pathways like the PI3K/AkT/mTOR pathway, which is a known target for other quinoline compounds. researchgate.netnih.gov The discovery that some quinoline compounds can act as DNA intercalating agents or inhibit enzymes like DNMT1 and DNMT3A opens up avenues to explore whether this compound derivatives can modulate epigenetic processes. nih.govmdpi.comresearchgate.netbiorxiv.org

| Target Class | Specific Examples | Potential Therapeutic Area | References |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR, Pim-1, Src, RET, c-MET, CDKs | Oncology, Inflammatory Diseases | ijmphs.comekb.egresearchgate.netnih.govresearchgate.netnih.gov |

| DNA-Interacting Enzymes | Topoisomerases I & II, DNA Methyltransferases (DNMTs) | Oncology, Infectious Diseases | ijmphs.comrsc.orgnih.govuniroma1.itmdpi.comresearchgate.netbiorxiv.org |

| Cytoskeletal Proteins | Tubulin (Colchicine Binding Site) | Oncology | ekb.egrsc.org |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | mdpi.com |

Rational Design and Development of Advanced this compound-Based Functional Materials

The unique electronic and photophysical properties of the quinoline ring system make its derivatives valuable components in the development of advanced functional materials. nih.gov They have been successfully incorporated into organic light-emitting diodes (OLEDs) and third-generation photovoltaic cells, such as dye-sensitized solar cells (DSSCs). researchgate.netnih.govresearchgate.net In these applications, quinoline derivatives can function as luminescent materials, charge transporters, or photosensitizers. nih.govoled-intermediates.com

The rational design of novel this compound-based materials presents an exciting research frontier. The electron-donating nature of the sulfur atom in the methylthio group, combined with the electron-withdrawing character of the quinoline core, creates a donor-acceptor (D-A) structure. nih.gov This intrinsic electronic architecture is highly desirable for optoelectronic applications. By strategically modifying other positions on the quinoline ring, researchers can fine-tune the HOMO/LUMO energy levels, absorption and emission wavelengths, and charge-transport capabilities of these molecules.

An emerging challenge is to predict and control the solid-state packing and morphology of these materials, which are critical for device performance. The methylthio group could influence intermolecular interactions (e.g., S···S or C-H···S interactions), providing a handle for controlling molecular assembly. Future work should focus on synthesizing a library of this compound derivatives and systematically characterizing their photophysical properties and performance in prototype devices like OLEDs and solar cells.

| Application Area | Function of Quinoline Derivative | Key Properties | References |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer material, electron transport material | High fluorescence quantum yield, good thermal stability, efficient charge transport. | nih.govresearchgate.netnih.govresearchgate.netoled-intermediates.com |

| Photovoltaics (Solar Cells) | Dye sensitizer, component in polymer solar cells | Broad absorption spectra, suitable energy level alignment, good charge separation efficiency. | researchgate.netnih.gov |

| Transistors | Active material in organic field-effect transistors (OFETs) | Good charge carrier mobility and stability. | researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Design and Discovery

The discovery and optimization of novel molecules, whether for therapeutic or material applications, is a time-consuming and resource-intensive process. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by enabling rapid, data-driven design and prediction. mdpi.com These computational tools are particularly well-suited to address the challenges in developing this compound derivatives.

Machine learning algorithms can be trained to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govjmpas.com Such models can predict the biological activity of new this compound analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.govsciencedaily.com For example, a QSAR model could be developed to predict the inhibitory activity of a series of compounds against a specific protein kinase, guiding the design of more potent inhibitors. nih.gov

In the realm of synthesis, ML models can predict the regioselectivity of chemical reactions, which is a significant challenge in functionalizing complex scaffolds like quinoline. doaj.org This predictive power can help chemists design more efficient and selective synthetic routes. Furthermore, generative deep learning models can design entirely new molecules de novo with desired properties, such as high binding affinity to a biological target or specific optoelectronic characteristics, while also considering synthetic feasibility. nih.govresearchgate.net

The primary challenge in applying AI/ML is the need for large, high-quality datasets for training. As this compound is a relatively unexplored chemical space, a concerted effort to synthesize and test an initial diverse library of compounds will be necessary to generate the data needed to build accurate predictive models.

| AI/ML Application | Description | Relevance to this compound | References |

|---|---|---|---|

| QSAR Modeling | Developing mathematical models to correlate chemical structure with biological activity or physical properties. | Predicting the anticancer, antimicrobial, or material properties of novel derivatives to guide synthesis. | nih.govjmpas.comsemanticscholar.org |

| Virtual Screening | Using computational methods (e.g., molecular docking, deep learning) to screen large libraries of virtual compounds for potential hits. | Rapidly identifying potential this compound-based inhibitors for specific biological targets. | mdpi.com |

| Reaction Prediction | Applying ML to predict the outcomes and regioselectivity of chemical reactions. | Designing more efficient and selective green synthetic routes for functionalized derivatives. | doaj.org |

| De Novo Molecular Design | Using generative models to create novel molecular structures with optimized, user-defined properties. | Generating innovative this compound-based structures with high predicted activity or desired material characteristics. | nih.govresearchgate.net |

Q & A

Q. How should researchers design SAR studies for this compound to balance steric and electronic effects?

- Methodological Answer : Systematically substitute the quinoline core at positions 3, 4, and 6 with groups of varying electronegativity (e.g., -OCH₃, -NO₂). Use Hammett constants (σ) to quantify electronic effects and molecular dynamics simulations to assess steric hindrance. Corrogate bioactivity data with substituent parameters to derive predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.